molecular formula C7H7ClN4O2 B6218367 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 2742652-46-4

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B6218367
CAS No.: 2742652-46-4
M. Wt: 214.61 g/mol
InChI Key: ICICLSSHZSMUSS-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This heteroaromatic scaffold serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its core structure is recognized for its role in creating potent and selective enzyme inhibitors. This compound is of significant research interest as a precursor in the development of active pharmaceutical ingredients (APIs). The 2-aminotriazolopyridine core can be functionalized at both the amino and carboxylic acid groups, allowing for diverse structural diversification. The hydrochloride salt typically offers enhanced solubility and stability for handling and storage in a laboratory setting. For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

CAS No.

2742652-46-4

Molecular Formula

C7H7ClN4O2

Molecular Weight

214.61 g/mol

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H6N4O2.ClH/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7;/h1-3H,(H2,8,10)(H,12,13);1H

InChI Key

ICICLSSHZSMUSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=C1C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The microwave-mediated synthesis begins with the condensation of 1-amino-2-iminopyridine with a carboxylic acid derivative, such as ethyl acetoacetate, under controlled irradiation. A study demonstrated that maintaining a temperature of 130°C for 18 hours in ethanol, supplemented with 6 equivalents of acetic acid, yields the target compound in 94% efficiency under an oxygen atmosphere. The microwave’s uniform heating reduces side reactions, while the acetic acid acts as both a catalyst and proton donor, stabilizing intermediates during cyclization.

Yield Optimization

Key variables influencing yield include the molar ratio of acetic acid and the reaction atmosphere. As shown in Table 1, increasing acetic acid from 2 to 6 equivalents under an oxygen atmosphere elevates yields from 34% to 94%, whereas inert atmospheres like argon result in negligible product formation.

Table 1: Impact of Acetic Acid Equivalents and Atmosphere on Yield

Acetic Acid (Equivalents)AtmosphereYield (%)
2Air34
6Air74
6O₂94

Catalyst-Free Tandem Reactions

Recent advances emphasize eco-friendly methodologies that eliminate metal catalysts. A 2024 study developed a one-pot, catalyst-free synthesis using enaminonitriles and benzohydrazides under microwave conditions. This approach avoids toxic byproducts and simplifies purification.

Mechanistic Pathway

The reaction initiates with transamidation between enaminonitrile and benzohydrazide, forming an intermediate acyl hydrazide. Subsequent nucleophilic attack by the nitrile group induces cyclization, followed by dehydration to yield the triazolopyridine core. The absence of catalysts reduces costs and environmental impact, while microwave irradiation shortens reaction times to under 30 minutes.

Substrate Scope and Functional Group Tolerance

This method accommodates diverse substituents on both reactants. Electron-withdrawing groups on benzohydrazides, such as nitro or cyano moieties, enhance reaction rates, whereas bulky groups slightly reduce yields (75–89%). Functionalization at the pyridine ring’s 7-position remains challenging, necessitating precise stoichiometry.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC leverages molecular oxygen to drive dehydrogenation and cyclization, offering a green alternative to traditional oxidants.

Reaction Setup

A representative protocol involves reacting N-amino-2-iminopyridine with β-diketones in ethanol under oxygen. Acetic acid (6 equivalents) catalyzes the enolization of β-diketones, enabling nucleophilic addition to the iminopyridine. The intermediate undergoes oxidative aromatization, with oxygen acting as the terminal oxidant.

Comparative Analysis of Oxidants

As illustrated in Table 2, molecular oxygen outperforms air or argon, achieving near-quantitative yields. Strong acids like trifluoroacetic acid (TFA) offer marginal improvements but introduce handling complexities.

Table 2: Oxidant Efficiency in CDC Reactions

OxidantYield (%)
O₂94
Air74
Ar6

One-Pot Multi-Step Synthesis

Industrial-scale production often prioritizes streamlined processes. A patented one-pot method synthesizes the hydrochloride salt directly from 2-amino-4,6-dimethoxypyrimidine and ethoxycarbonyl isothiocyanate.

Protocol Overview

The reaction proceeds in ethyl acetate at 78–79°C, with hydroxylammonium sulfate and caustic soda added sequentially. Maintaining pH 6.5–7.0 is critical to prevent byproduct formation. The final step involves acidification with HCl to precipitate the hydrochloride salt.

Scalability and Yield

A 75 mmol scale reaction achieved 82% yield, demonstrating robustness for industrial applications . However, the method requires stringent pH control and generates stoichiometric sulfate waste, necessitating efficient filtration systems.

Chemical Reactions Analysis

Types of Reactions

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. It is being investigated for:

  • Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, research indicates that modifications to the triazole ring can enhance efficacy against resistant strains of bacteria .
  • Anticancer Properties : Preliminary studies suggest that 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives may inhibit tumor growth. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .
  • Neurological Applications : There is emerging evidence that triazole derivatives can act as neuroprotective agents. Their ability to cross the blood-brain barrier makes them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Science

The compound is also being explored in agricultural applications:

  • Fungicides : Research has indicated that certain triazolo compounds can be effective as fungicides, providing protection against a variety of plant pathogens. Their mode of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .
  • Herbicides : Some studies suggest that modifications of the triazolo structure can lead to compounds with herbicidal properties, offering new avenues for weed management in crops without harming beneficial plants .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazolo-pyridine derivatives. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than existing antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Research, researchers synthesized a series of 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives and tested their effects on cancer cell lines. One compound demonstrated a remarkable ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding suggests potential for further development into a novel anticancer agent .

Mechanism of Action

The mechanism by which 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets. These targets include enzymes such as kinases, where the compound can act as an inhibitor, disrupting the enzyme’s activity and thereby modulating cellular pathways. The exact pathways and molecular interactions depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Table 1: Key Structural Features of Triazolo-Fused Compounds
Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Triazolo[1,5-a]pyridine 2-amino, 7-carboxylic acid (HCl salt) -NH₂, -COOH (ionized) C₇H₆ClN₃O₂ ~199.59*
[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid Triazolo[1,5-a]pyridine 7-carboxylic acid -COOH C₇H₅N₃O₂ 163.13
2-Substituted-7-hydroxy-triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine 7-hydroxy, 2-substituted -OH, -R (e.g., aryl, alkyl) Varies ~200–300
5-Amino-2-aryl-triazolo[1,5-a]pyridine-7-carboxamide Triazolo[1,5-a]pyridine 5-amino, 2-aryl, 7-carboxamide -NH₂, -CONHR Varies ~250–350
7-Chloro-triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine 7-chloro -Cl C₆H₄ClN₃ 153.57

*Calculated based on free acid (163.13 g/mol) + HCl (36.46 g/mol).

Key Observations:
  • Core Structure : The triazolo[1,5-a]pyridine scaffold is shared among most analogs, but triazolopyrimidines (e.g., ) replace pyridine with pyrimidine, altering electronic properties and hydrogen-bonding capacity.
  • Functional Groups : The hydrochloride salt in the target compound enhances solubility compared to neutral analogs like the methyl ester (C₈H₈N₄O₂, 192.17 g/mol) or chloro derivatives (e.g., 7-chloro analog, 153.57 g/mol) .
  • Bioactivity Drivers: Substituent position (e.g., 2-amino vs. 5-amino) and functional groups (carboxylic acid vs. carboxamide) critically influence receptor binding and selectivity .
Key Observations:
  • The target compound’s synthesis is inferred from analogous routes, such as cyclization (e.g., ) followed by HCl salt formation.
  • Triazolopyrimidines () employ multicomponent reactions, while triazolopyridines () use stepwise functionalization.
Key Observations:
  • Anticancer Potential: Triazolopyrimidine carboxamides () show strong cytotoxicity, suggesting the target compound’s hydrochloride may exhibit similar activity if modified into prodrugs or conjugates.
  • Receptor Targeting : Carboxamide derivatives () demonstrate high A2a receptor affinity, hinting that the target’s carboxylic acid group could be optimized for neurological or cardiovascular applications.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely surpasses neutral analogs (e.g., methyl ester or chloro derivatives ) in aqueous solubility, critical for bioavailability.
  • Stability : Carboxylic acid derivatives (e.g., ) may exhibit pH-dependent stability, whereas amides () and esters () are more hydrolytically stable.

Biological Activity

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS No. 1234616-29-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing information from various studies and sources.

  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 162.15 g/mol
  • CAS Number : 1234616-29-5

Biological Activity Overview

The biological activities of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride have been explored in various contexts, including antimicrobial and antiviral effects.

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a]pyridine compounds exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of new hybrid compounds based on triazolo structures that showed significant activity against Chlamydia species, suggesting a potential for developing selective drugs targeting these pathogens .

Antiviral Activity

Another significant area of research involves the compound's antiviral properties. A study on related triazolo compounds demonstrated their ability to inhibit RNA-dependent RNA polymerase (RdRP) interactions crucial for viral replication. These compounds were effective against influenza virus strains in vitro . The mechanism is hypothesized to involve disruption of protein-protein interactions essential for viral assembly and replication.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives. A recent study investigated various analogs and their potency against Cryptosporidium parvum, revealing that modifications to the triazolo ring significantly impacted biological activity .

Case Studies and Research Findings

StudyFindings
Study on ChlamydiaNew triazolo derivatives showed selective activity against Chlamydia with potential for drug development .
Influenza Virus StudyCompounds disrupted RdRP interactions; effective in plaque reduction assays .
Cryptosporidium ResearchStructure modifications led to enhanced potency; some analogs demonstrated low cytotoxicity while retaining efficacy .

Q & A

Basic Research Question

  • X-ray crystallography: Resolves crystal packing and torsion angles (e.g., 55.6° twist in carboxylate groups) .
  • NMR spectroscopy: ¹H/¹³C NMR identifies proton environments and substituent effects .
  • Mass spectrometry: Validates molecular weight and fragmentation patterns .

What challenges arise in resolving crystal structures, and how are they addressed?

Advanced Research Question
Crystallization difficulties include polymorphism and solvent inclusion . Mitigation strategies:

  • Slow evaporation of hexane/ethyl acetate (3:1) mixtures over 7 days produces diffraction-quality crystals .
  • Cryo-cooling (100 K) stabilizes weak intermolecular interactions (e.g., C–H⋯O) during X-ray analysis .

How can computational methods predict bioactivity?

Advanced Research Question
Molecular docking and QSAR models predict binding modes to targets like adenosine receptors. For example:

  • Docking studies align the triazolopyridine core with hydrophobic pockets of A2a receptors, guiding substituent design .
  • DFT calculations optimize electronic properties for enhanced ligand-receptor interactions .

What by-products form during synthesis, and how are they minimized?

Advanced Research Question
Common by-products include unreacted esters and oxidation intermediates . Solutions:

  • HPLC monitoring tracks reaction progress to halt at peak product concentration .
  • Reductive workups (e.g., Na₂SO₄ drying) prevent oxidation of sensitive amines .

How do alternative synthesis routes (e.g., oxidative cyclization) compare?

Advanced Research Question
Oxidative cyclization using NaOCl or MnO₂ offers a divergent pathway but may require harsh conditions. Key considerations:

  • Yield trade-offs: Oxidative methods may have lower yields (30–50%) but faster reaction times .
  • Green chemistry: PIFA (PhI(OCOCF₃)₂) and I₂/KI systems reduce toxicity .

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